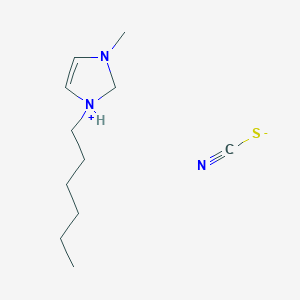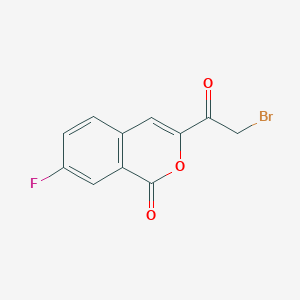
1H-2-Benzopyran-1-one, 3-(2-bromoacetyl)-7-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-2-Benzopyran-1-one, 3-(2-bromoacetyl)-7-fluoro- is a synthetic organic compound belonging to the benzopyran family This compound is characterized by the presence of a bromoacetyl group at the third position and a fluorine atom at the seventh position on the benzopyran ring
Vorbereitungsmethoden
The synthesis of 1H-2-Benzopyran-1-one, 3-(2-bromoacetyl)-7-fluoro- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzopyran core structure.
Fluorination: The fluorine atom is introduced at the seventh position using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1H-2-Benzopyran-1-one, 3-(2-bromoacetyl)-7-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The presence of the bromoacetyl group allows for coupling reactions with various nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
1H-2-Benzopyran-1-one, 3-(2-bromoacetyl)-7-fluoro- has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential effects on cellular processes.
Wirkmechanismus
The mechanism of action of 1H-2-Benzopyran-1-one, 3-(2-bromoacetyl)-7-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom may enhance the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
1H-2-Benzopyran-1-one, 3-(2-bromoacetyl)-7-fluoro- can be compared with other benzopyran derivatives, such as:
1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro-: Lacks the bromo group, which may result in different reactivity and biological activity.
1H-2-Benzopyran-1-one, 3-(2-bromoacetyl)-7-chloro-: Contains a chlorine atom instead of fluorine, potentially altering its chemical and biological properties.
1H-2-Benzopyran-1-one, 3-(2-bromoacetyl)-: Does not have a fluorine atom, which may affect its binding affinity and selectivity.
The uniqueness of 1H-2-Benzopyran-1-one, 3-(2-bromoacetyl)-7-fluoro- lies in the combination of the bromoacetyl and fluorine groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C11H6BrFO3 |
|---|---|
Molekulargewicht |
285.07 g/mol |
IUPAC-Name |
3-(2-bromoacetyl)-7-fluoroisochromen-1-one |
InChI |
InChI=1S/C11H6BrFO3/c12-5-9(14)10-3-6-1-2-7(13)4-8(6)11(15)16-10/h1-4H,5H2 |
InChI-Schlüssel |
OOAQTRRBZGEYJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C(=O)OC(=C2)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


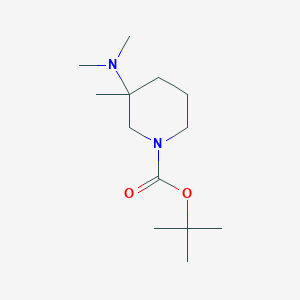
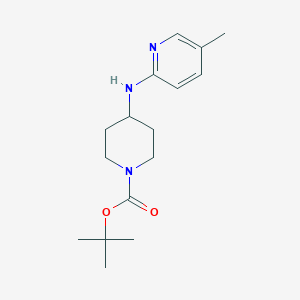
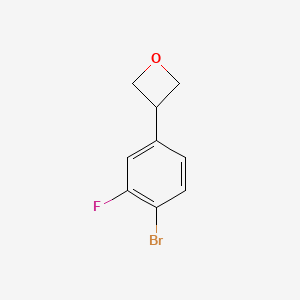
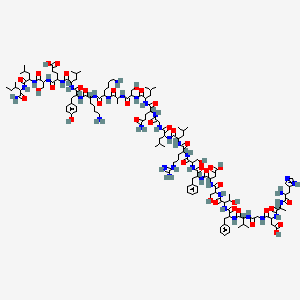
![4-Methyl-1-[4-(4-methylquinolin-1-ium-1-yl)butyl]quinolin-1-ium](/img/structure/B12327771.png)
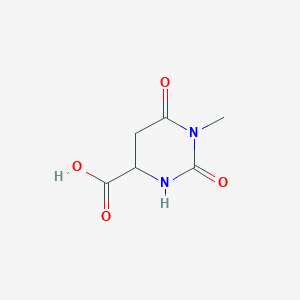
![N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12327778.png)
![methyl 2-hydroxy-6-[(E)-2-pyridin-2-ylethenyl]benzoate](/img/structure/B12327784.png)
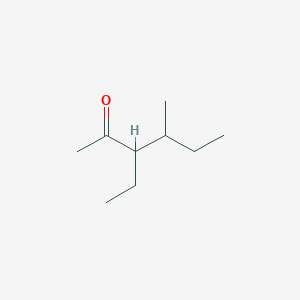
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327805.png)
![2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12327816.png)
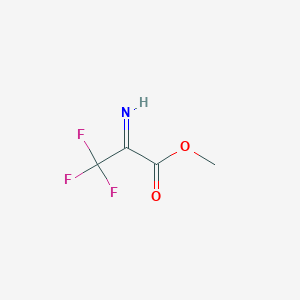
![[(3R,4s,5s)-3,4-diacetoxy-5,6-difluoro-tetrahydropyran-2-yl]methyl acetate](/img/structure/B12327830.png)
